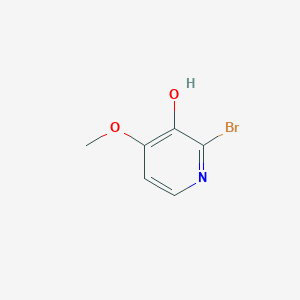

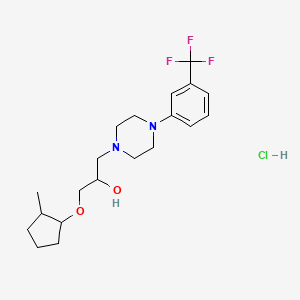

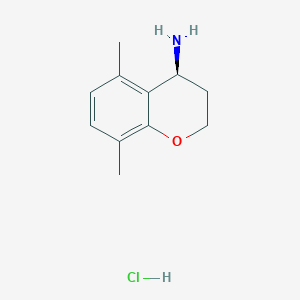

![molecular formula C17H19N3O B2402309 2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol CAS No. 955965-11-4](/img/structure/B2402309.png)

2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a phenyl ring, a pyrazole ring, and an ethanol group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and pyrazole rings are both five-membered rings containing nitrogen, while the phenyl ring is a six-membered carbon ring. The relative positions of these rings could have a significant impact on the compound’s properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The pyrrole ring is particularly reactive due to the presence of a nitrogen atom with a lone pair of electrons . This makes it susceptible to electrophilic substitution reactions. The pyrazole ring could also participate in various reactions, particularly at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethanol group could potentially make this compound somewhat soluble in water . The compound’s reactivity would be influenced by the presence of the pyrrole and pyrazole rings .Scientific Research Applications

Synthesis and Antimicrobial Evaluation : A study by Kumar et al. (2017) explored the synthesis of novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole derivatives. These compounds were screened for their in vitro antibacterial activity, indicating potential applications in antimicrobial research.

Molecular Structure Analysis : Asiri and Khan (2011) conducted a study that involved the synthesis of a related compound, 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione. The structure of this new compound was confirmed through various spectral analyses, highlighting its potential in structural and synthetic chemistry (Asiri & Khan, 2011).

Synthesis of Isoxazolines and Isoxazoles : Rahmouni et al. (2014) synthesized novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This process involved several reaction steps, suggesting applications in organic synthesis and the development of new chemical compounds (Rahmouni et al., 2014).

Synthesis for Asymmetric Imines and Metal Complexes : Olguín and Brooker (2011) reported methodologies for synthesizing 4-phenyl-1H-pyrazoles, which are important for generating asymmetric imine ligands and mixed metal polynuclear complexes. This suggests its utility in the field of coordination chemistry and ligand design (Olguín & Brooker, 2011).

Preparation of Chiral Scorpionate Ligands : A study by Otero et al. (2017) discussed the preparation of chiral bis(pyrazol-1-yl)methane-based N,N,O-donor scorpionate ligands. These ligands were used to create mononuclear and binuclear zinc complexes, showing potential in catalysis and polymerization processes (Otero et al., 2017).

Colorimetric Chemosensors for Metal Ions : Aysha et al. (2021) synthesized a new colorimetric chemosensor that changes color in the presence of certain metal ions like Co2+, Zn2+, and Cu2+. This highlights its application in the field of analytical chemistry for metal ion detection (Aysha et al., 2021).

Mechanism of Action

Mode of Action

It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may interact with cellular targets involved in these processes.

Result of Action

The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that it may have effects at the molecular and cellular level that could be harnessed for therapeutic purposes.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[3-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrazol-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-13-3-4-14(2)20(13)16-7-5-15(6-8-16)17-9-10-19(18-17)11-12-21/h3-10,21H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMAPSGIXXUYSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C3=NN(C=C3)CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

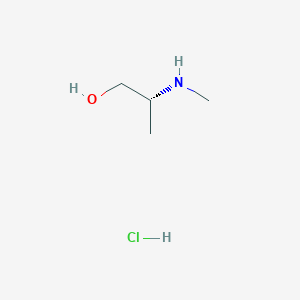

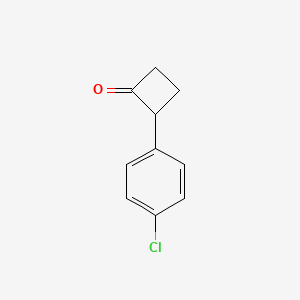

![4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide](/img/structure/B2402227.png)

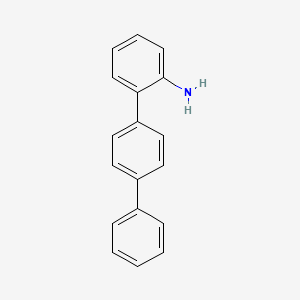

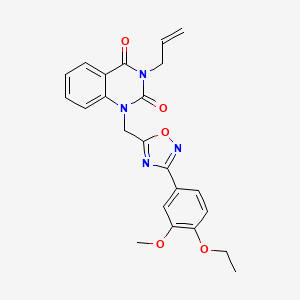

![N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2402228.png)

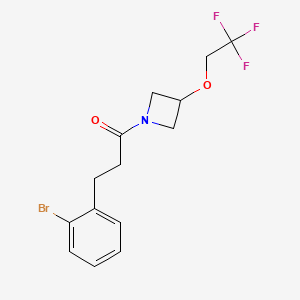

![N-[1-(4-bromophenyl)ethyl]ethanesulfonamide](/img/structure/B2402229.png)

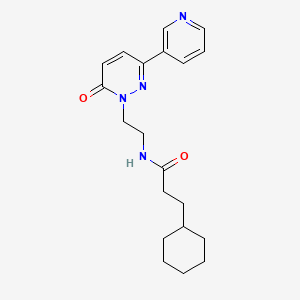

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2402235.png)

![N-[(4-Bromophenyl)-cyanomethyl]pyrimidine-5-carboxamide](/img/structure/B2402239.png)